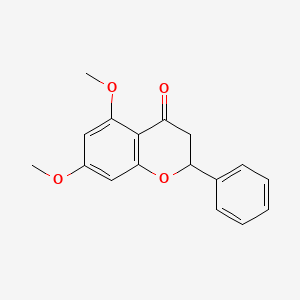

5,7-Dimethoxyflavanone

Description

5,7-Dimethoxyflavanone is a natural product found in Eucalyptus sieberi, Piper methysticum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone is a naturally occurring flavanone that has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavonoid family, this compound exhibits a range of biological properties, including anti-inflammatory, anticancer, neuroprotective, and anti-sarcopenic effects. This technical guide provides a comprehensive overview of the principal natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound and structurally related methoxylated flavanones have been identified in a variety of plant species. The primary sources belong to the Zingiberaceae, Asteraceae, and Rutaceae families.

Table 1: Principal Natural Sources of this compound and Related Compounds

| Plant Family | Species Name | Common Name | Plant Part | Reported Compound(s) |

| Zingiberaceae | Kaempferia parviflora | Black Ginger, Thai Ginseng | Rhizomes | This compound[1][2][3] |

| Zingiberaceae | Boesenbergia rotunda | Chinese Ginger, Fingerroot | Rhizomes | This compound[4] |

| Asteraceae | Chromolaena odorata (syn. Eupatorium odoratum) | Siam Weed | Aerial Parts, Leaves | Methoxylated flavanones[5] |

| Rutaceae | Citrus species | Orange, Mandarin, etc. | Peels | Polymethoxyflavones |

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed. Kaempferia parviflora is a particularly rich source of this compound.

Table 2: Quantitative Yield of this compound from Kaempferia parviflora

| Extraction Method | Solvent | Analytical Method | Yield of this compound | Reference |

| Soxhlet Extraction | 95% Ethanol | TLC-Densitometry | 2.15 ± 0.64 g/100 g of dry rhizomes | |

| Soxhlet Extraction | 95% Ethanol | TLC Image Analysis | 1.96 ± 0.51 g/100 g of dry rhizomes | |

| Maceration | 95% (v/v) Ethanol | Not specified | 48.10 g/100 mL of concentrated extract | |

| Ultrasound-Assisted Extraction (UAE) | 95% (v/v) Ethanol | Not specified | Optimized for total methoxyflavones |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are detailed methodologies based on published literature.

Protocol 1: Isolation of this compound from Kaempferia parviflora Rhizomes

This protocol is based on the methods described for the extraction and quantification of this compound from K. parviflora.

1. Plant Material Preparation:

- Obtain fresh rhizomes of Kaempferia parviflora.

- Clean the rhizomes to remove any soil and debris.

- Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

- Grind the dried rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

- Soxhlet Extraction:

- Accurately weigh a known amount of the dried rhizome powder (e.g., 50 g).

- Place the powder in a thimble and insert it into a Soxhlet apparatus.

- Extract the powder with 95% ethanol for a sufficient duration (e.g., 6-8 hours or until the solvent in the siphon tube becomes colorless).

- Ultrasound-Assisted Extraction (Optimized):

- Combine the dried rhizome powder with 95% (v/v) ethanol at a solvent-to-solid ratio of 50:1 (mL/g).

- Place the mixture in an ultrasonic bath and sonicate for approximately 16 minutes.

- Separate the extract from the solid residue by filtration.

3. Purification and Analysis:

- Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

- Thin-Layer Chromatography (TLC) Analysis:

- Prepare TLC plates coated with silica gel 60 F254.

- Spot the concentrated extract and a standard of this compound onto the plate.

- Develop the plate in a chromatographic tank using a mobile phase of toluene:chloroform:acetone:formic acid (5:4:1:0.2 v/v/v/v).

- Visualize the separated compounds under UV light (254 nm and 366 nm).

- Column Chromatography for Isolation:

- Pack a glass column with silica gel as the stationary phase.

- Load the concentrated extract onto the top of the column.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

- Collect fractions and monitor them by TLC to identify those containing this compound.

- Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

4. Characterization:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with a reference standard.

Protocol 2: General Protocol for Isolation of Flavanones from Boesenbergia rotunda Rhizomes

This protocol is adapted from methodologies used for the isolation of flavonoids from B. rotunda.

1. Plant Material Preparation:

- Prepare dried and powdered rhizomes of Boesenbergia rotunda as described in Protocol 1.

2. Extraction and Partitioning:

- Macerate the powdered rhizomes (e.g., 5 kg) in ethanol at room temperature for 24 hours. Repeat the extraction three times.

- Filter the combined ethanolic extracts and concentrate them under vacuum to yield a crude extract.

- Partition the crude extract successively with n-hexane, chloroform, and ethyl acetate.

3. Chromatographic Purification:

- Subject the ethyl acetate fraction, which is expected to be rich in flavonoids, to Vacuum Liquid Chromatography (VLC) on silica gel.

- Elute the VLC column with a stepwise gradient of solvents of increasing polarity.

- Further purify the fractions obtained from VLC using gravity column chromatography on silica gel.

- Monitor the fractions by TLC to isolate the target flavanone.

4. Characterization:

- Characterize the purified compound using spectroscopic methods (UV, IR, NMR, MS) to confirm its structure as this compound.

Signaling Pathways and Biological Activities

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms involve the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of the PI3K/Akt/mTOR signaling pathway.

Caption: Anticancer mechanisms of this compound.

Neuroprotective and Anti-Sarcopenic Effects

The neuroprotective effects of this compound are linked to its modulation of GABAergic and serotonergic pathways. Its ability to combat sarcopenia (age-related muscle loss) is associated with the stimulation of the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the upregulation of mitochondrial biogenesis.

Caption: Neuroprotective and anti-sarcopenic pathways of this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. Kaempferia parviflora stands out as a particularly rich and well-documented source. The experimental protocols provided in this guide offer a solid foundation for the isolation and purification of this flavanone for further research and development. Understanding its mechanisms of action through various signaling pathways is crucial for harnessing its full potential in the development of novel therapeutics for a range of diseases. Further studies are warranted to explore additional natural sources, optimize isolation techniques, and fully elucidate its pharmacological profile.

References

- 1. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C17H16O4 | CID 378567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5,7-Dimethoxyflavanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5,7-dimethoxyflavanone and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines common synthetic methodologies, presents key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Introduction: The Therapeutic Potential of this compound Derivatives

Flavanones are a class of flavonoids characterized by a 2-phenyl-benzopyran-4-one skeleton.[1] Among these, this compound and its derivatives have garnered considerable attention for their pharmacological properties, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.[1][2][3][4] The methoxy groups at the 5 and 7 positions of the A-ring are crucial for their biological effects. Structural modifications to this core scaffold offer a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. 5,7-Dimethoxyflavone, a related compound, has been shown to be a more potent inhibitor of cancer cell proliferation than its unmethylated analog, chrysin.

Synthetic Pathways to this compound and Its Derivatives

The most prevalent method for synthesizing flavanones is through the cyclization of their corresponding 2'-hydroxychalcone precursors. This two-step approach typically involves:

-

Claisen-Schmidt Condensation: An acid- or base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone.

-

Intramolecular Cyclization: The subsequent cyclization of the 2'-hydroxychalcone to yield the flavanone ring system.

Synthesis of the this compound Core

The synthesis of the parent this compound generally starts from 2'-hydroxy-4',6'-dimethoxyacetophenone, which is reacted with benzaldehyde to form 2'-hydroxy-4',6'-dimethoxychalcone. This intermediate is then cyclized under basic conditions to afford this compound.

Synthesis of Derivatives

The synthesis of this compound derivatives is achieved by employing substituted benzaldehydes in the initial Claisen-Schmidt condensation. This allows for the introduction of various functional groups onto the B-ring of the flavanone scaffold, enabling the exploration of structure-activity relationships (SAR). For example, using halogenated or carboxylated benzaldehydes leads to the corresponding halogenated or carboxylated this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives from cited literature, including yields and biological activity.

| Compound | Starting Materials | Yield (%) | Reference |

| 5,7-Dimethoxyflavone | 2'-Hydroxy-4',6'-dimethoxychalcone | 81 | |

| 4'-Bromo-5,7-dimethoxyflavanone (4D) | 2'-Hydroxy-4',6'-dimethoxyacetophenone, 4-Bromobenzaldehyde | Not Specified | |

| 2'-Carboxy-5,7-dimethoxyflavanone (4F) | 2'-Hydroxy-4',6'-dimethoxyacetophenone, 2-Carboxybenzaldehyde | Not Specified | |

| This compound (from hydrogenation) | 5,7-Dimethoxyflavone | Not Specified |

| Compound/Derivative | Assay/Model | Results (IC50) | Reference |

| 5,7-Dimethoxyflavone | Cytotoxicity against HepG2 cells | 25 µM | |

| Oxime derivative of 5,7-dimethoxyflavone (Compound 4) | Cytotoxicity against HepG2 cells | 36.38 µg/mL | |

| Oxime derivative of 5,7-dimethoxyflavone (Compound 6) | Cytotoxicity against HepG2 cells | 25.34 µg/mL | |

| Oxime derivative of 5,7-dimethoxyflavone (Compound 4) | Cytotoxicity against T47D cells | 41.66 µg/mL | |

| Oxime derivative of 5,7-dimethoxyflavone (Compound 6) | Cytotoxicity against T47D cells | 22.94 µg/mL | |

| Compound 7 (derivative of 5,7-dimethoxyflavone) | Cytotoxicity against HepG2 cells | 21.36 µg/mL | |

| Compound 7 (derivative of 5,7-dimethoxyflavone) | Cytotoxicity against T47D cells | 25.00 µg/mL | |

| Oxime derivative of 5,7-dimethoxyflavone (Compound 6) | Antifungal against Candida albicans | 48.98 µg/mL | |

| 4'-Bromo-5,7-dimethoxyflavanone (4D) | NO inhibition in LPS-induced RAW 264.7 macrophages | 1.030 µg/mL | |

| 2'-Carboxy-5,7-dimethoxyflavanone (4F) | NO inhibition in LPS-induced RAW 264.7 macrophages | 0.906 µg/mL |

Experimental Protocols

General Synthesis of this compound Derivatives via Chalcone Cyclization

This protocol describes a general method for the synthesis of this compound derivatives, adapted from methodologies for similar flavanones.

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone Derivatives

-

Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) in methanol.

-

Add an excess of sodium hydroxide (e.g., 5 equivalents) to the solution and stir until dissolved.

-

Add the desired substituted benzaldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Cyclization to this compound Derivatives

-

Dissolve the synthesized 2'-hydroxy-4',6'-dimethoxychalcone derivative (1 equivalent) in methanol.

-

Add sodium acetate (5 equivalents) to the solution.

-

Reflux the mixture for the time required for the reaction to complete (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry.

-

Purify the crude flavanone by column chromatography or recrystallization to yield the final product.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Induced Macrophages

This protocol is based on the assessment of the anti-inflammatory activity of the synthesized compounds.

-

Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until adherent.

-

Pre-treat the cells with various concentrations of the synthesized this compound derivatives for a specified time (e.g., 1 hour).

-

Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each compound.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow for this compound Derivatives

Caption: General synthesis workflow for this compound derivatives.

NF-κB Signaling Pathway Modulation

5,7-Dimethoxyflavone has been shown to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The Claisen-Schmidt condensation followed by intramolecular cyclization remains a robust and versatile method for accessing a wide array of these compounds. The presented data and protocols offer valuable resources for researchers engaged in the design and development of novel flavonoid-based therapeutic agents. The ability to modulate key signaling pathways, such as NF-κB, underscores the significant potential of this class of compounds in addressing inflammatory and proliferative diseases. Further exploration of structure-activity relationships through the synthesis of novel derivatives will be crucial in optimizing their pharmacological profiles for clinical applications.

References

- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dimethoxyflavanone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 5,7-Dimethoxyflavanone. The information is curated for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Structure and Identifiers

This compound, a member of the flavanone subclass of flavonoids, is characterized by a C6-C3-C6 backbone with methoxy groups at the 5 and 7 positions of the A-ring and a phenyl group at the 2 position of the C-ring. Unlike its corresponding flavone, the C-ring of the flavanone is saturated between the 2nd and 3rd carbons.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one[1] |

| CAS Number | 1036-72-2[1] |

| Molecular Formula | C₁₇H₁₆O₄[1] |

| Molecular Weight | 284.31 g/mol [1] |

| SMILES | COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC[1] |

| InChI | InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 |

| InChIKey | IAFBOKYTDSDNHV-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key computed and experimental properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Description | Solid | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 284.10485899 Da | PubChem |

| Monoisotopic Mass | 284.10485899 Da | PubChem |

| Topological Polar Surface Area | 44.8 Ų | PubChem |

| Heavy Atom Count | 21 | PubChem |

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

| Technique | Key Data Points |

| Mass Spectrometry | Primary fragments and their relative abundances can be found in the PubChem database under CID 378567. |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the carbonyl group, aromatic rings, and ether linkages are available in the PubChem database. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While a complete, published, and assigned spectrum is not readily available in the searched literature, typical flavanone structures show characteristic signals for the protons on the C-ring, the aromatic protons on the A and B rings, and the methoxy group protons. |

Biological Activities and Signaling Pathways

Research on the specific biological activities of this compound is less extensive compared to its flavone counterpart. However, studies on its derivatives and comparative analyses provide valuable insights into its potential pharmacological effects.

Anti-inflammatory Activity

While direct studies on this compound are limited, research on its derivatives suggests potential anti-inflammatory properties. A study on 2′-carboxy-5,7-dimethoxy-flavanone and 4′-bromo-5,7-dimethoxy-flavanone demonstrated significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. This suggests that the this compound scaffold could be a promising starting point for the development of new anti-inflammatory agents.

Cytotoxicity and Anticancer Potential

In a comparative study, this compound did not exhibit significant cytotoxicity or induce apoptosis in the cancer cell lines tested, which was in stark contrast to the potent effects of 5,7-dimethoxyflavone. This highlights the critical role of the C2-C3 double bond in the cytotoxic activity of flavones.

Anti-allergic Activity

A study on 8-hydroxy-5,7-dimethoxyflavanone, a structurally related compound, indicated that it could prevent IgE-driven type I hypersensitivity reactions. This suggests that the this compound core may have potential applications in the management of allergic conditions.

Due to the limited direct research on this compound, specific signaling pathways it modulates have not been elucidated. The following diagram illustrates a general workflow for investigating the bioactivity of a flavonoid compound.

Caption: General workflow for investigating flavonoid bioactivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific advancement. The following sections provide methodologies for the synthesis and potential isolation of this compound.

Synthesis of this compound

This compound can be synthesized from its corresponding flavone, 5,7-dimethoxyflavone, through catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of 5,7-Dimethoxyflavone

-

Materials and Reagents:

-

5,7-Dimethoxyflavone

-

Palladium on charcoal (Pd/C, 10%)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrogen gas (H₂)

-

Reaction flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 5,7-dimethoxyflavone in a suitable solvent in a reaction flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Place the flask in a hydrogenation apparatus.

-

Purge the system with hydrogen gas to remove air.

-

Pressurize the system with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

The following diagram illustrates the synthesis workflow.

Caption: Synthesis workflow for this compound.

Isolation from Natural Sources

General Protocol for Flavanone Isolation

-

Materials and Reagents:

-

Dried and powdered plant material

-

Solvents for extraction (e.g., hexane, ethyl acetate, methanol)

-

Silica gel for column chromatography

-

Solvents for chromatography elution

-

TLC plates

-

NMR, MS, and IR spectrometers for characterization

-

-

Procedure:

-

Extraction: Sequentially extract the powdered plant material with solvents of increasing polarity (e.g., hexane, ethyl acetate, and then methanol).

-

Fractionation: Concentrate the extracts and subject the most promising extract (based on preliminary screening) to column chromatography on silica gel.

-

Purification: Elute the column with a gradient of solvents to separate the different components. Collect fractions and monitor by TLC.

-

Isolation: Combine fractions containing the target compound and further purify by preparative TLC or HPLC to obtain the pure flavanone.

-

Characterization: Elucidate the structure of the isolated compound using spectroscopic methods (NMR, MS, IR).

-

The following diagram outlines the general workflow for the isolation of flavanones.

Caption: General workflow for the isolation of flavanones.

Conclusion

This compound is a flavonoid with a well-defined chemical structure. While its biological activities are not as extensively studied as its flavone counterpart, preliminary research on its derivatives suggests potential in the areas of anti-inflammatory and anti-allergic applications. The lack of significant cytotoxicity also presents an interesting avenue for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related flavanones. Further studies are warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action.

References

The Multifaceted Biological Activities of 5,7-Dimethoxyflavanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone (DMF), a naturally occurring polymethoxylated flavanone, has garnered significant scientific interest due to its diverse and potent biological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in a range of diseases, underpinned by its influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of the current state of research on DMF, summarizing its primary biological effects, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the associated molecular pathways. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Core Biological Activities

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, anti-obesity, and antimicrobial activities. These effects are attributed to its ability to modulate critical intracellular signaling cascades.

Anti-inflammatory Activity

DMF has demonstrated significant anti-inflammatory properties in various preclinical models.[1] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The anti-inflammatory effects of DMF are primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] Animal studies have corroborated these in vitro findings, showing a reduction in paw edema in rodent models of acute inflammation.

Anticancer Activity

DMF has shown promising antineoplastic effects against various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, in HepG2 liver cancer cells, DMF exhibited cytotoxic effects with an IC50 of 25 µM by generating reactive oxygen species (ROS) and reducing the mitochondrial membrane potential. Its anticancer mechanisms involve the induction of cell cycle arrest, modulation of the PI3K/Akt/mTOR pathway, and inhibition of angiogenesis and metastasis. Furthermore, DMF has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP, ABCG2), suggesting its potential to overcome multidrug resistance in cancer therapy.

Neuroprotective Activity

Emerging evidence highlights the neuroprotective potential of this compound. It has been shown to exert its effects through multiple mechanisms, including the modulation of neurotransmitter systems and the reduction of neuroinflammation. In a mouse model of memory impairment, DMF was found to upregulate the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, and significantly reduce levels of amyloid-β, IL-1β, IL-6, and TNF-α. It also led to an increase in brain-derived neurotrophic factor (BDNF) levels, a key molecule involved in neuronal survival and growth.

Other Biological Activities

-

Anti-obesity: DMF has been shown to inhibit adipogenesis in 3T3-L1 adipocytes and attenuate obesity in high-fat diet-induced obese mice. It downregulates adipogenic transcription factors and activates AMP-activated protein kinase (AMPK).

-

Antimicrobial: While the parent compound shows some activity, derivatives of 5,7-dimethoxyflavone have exhibited notable antifungal activity against Candida albicans and antibacterial activity against Gram-positive bacteria.

-

Enzyme Inhibition: DMF is an inhibitor of cytochrome P450 (CYP) 3A enzymes, which are involved in the metabolism of a wide range of drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of this compound.

| Activity | Assay/Model | Cell Line/Organism | Parameter | Value | Reference |

| Anticancer | Cytotoxicity | HepG2 (Liver Cancer) | IC50 | 25 µM | |

| Anticancer | Cytotoxicity (Oxime Derivative 6) | HepG2 (Liver Cancer) | IC50 | 25.34 µg/mL | |

| Anticancer | Cytotoxicity (Oxime Derivative 6) | T47D (Breast Cancer) | IC50 | 22.94 µg/mL | |

| Anticancer | Cytotoxicity (Compound 7) | HepG2 (Liver Cancer) | IC50 | 21.36 µg/mL | |

| Anticancer | Cytotoxicity (Compound 7) | T47D (Breast Cancer) | IC50 | 25.00 µg/mL | |

| Antifungal | Antifungal Activity (Oxime Derivative 6) | Candida albicans | IC50 | 48.98 µg/mL | |

| Anti-inflammatory | Prostaglandin Biosynthesis Inhibition | Rat Pleurisy Model | - | Marked Inhibition | |

| Anti-inflammatory | COX-2 Inhibition | Enzyme Inhibition Assay | - | Strong Inhibition | |

| Neuroprotective | Molecular Docking | GABRA1 and GABRG2 | Binding Interaction | -9.40 kcal/mol |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density (e.g., 2×10^5 cells/well) and allowed to adhere overnight in a suitable culture medium.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 25, and 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Incubation: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like LPS in the presence or absence of various concentrations of this compound.

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Incubation: The mixture is incubated at room temperature to allow for the colorimetric reaction to occur.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the mRNA expression levels of specific genes.

-

Cell/Tissue Treatment: Cells or tissues are treated with this compound as per the experimental design.

-

RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The fluorescence is measured in real-time during the PCR cycles.

-

Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin) and the relative expression is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Anticancer mechanisms of this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, provides a molecular basis for its observed anti-inflammatory, anticancer, and neuroprotective effects. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for future research aimed at elucidating its mechanisms of action and translating these preclinical findings into clinical applications. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapies for a variety of human diseases.

References

The Neuroprotective Properties of 5,7-Dimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of 5,7-Dimethoxyflavanone (DMF), a naturally occurring methoxyflavone. Drawing from preclinical research, this document details its mechanisms of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the implicated cellular signaling pathways.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered on its anti-inflammatory and antioxidant activities. Preclinical studies, both in vitro and in vivo, have demonstrated its potential to mitigate neuronal damage, a hallmark of various neurodegenerative diseases.

In the context of Alzheimer's disease, methoxylated flavones like DMF have been shown to potentially inhibit acetylcholinesterase, reduce the aggregation of amyloid-beta (Aβ), and attenuate oxidative stress in cellular and animal models.[1] These actions target key aspects of Alzheimer's pathophysiology, which includes cholinergic deficits, the formation of amyloid plaques, and neuronal damage from oxidative stress.[1]

A key mechanism of action for DMF is the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] These pathways are central to the inflammatory response. By inhibiting them, DMF can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

Furthermore, DMF has been observed to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the survival, development, and function of neurons. In animal models of memory impairment, DMF administration led to a significant increase in hippocampal BDNF levels.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective and related effects of this compound.

Table 1: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound

| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Oral | 21 days | Significantly reduced Aβ, IL-1β, IL-6, and TNF-α levels. The 40 mg/kg dose significantly increased BDNF levels. | |

| Aged mice (sarcopenia model) | 25 and 50 mg/kg | Oral | 8 weeks | Decreased serum and gastrocnemius muscle levels of IL-6 and TNF-α. | |

| High-fat diet-induced obese mice | 50 mg/kg/day | Oral | 6 weeks | Significantly decreased body weight gain and fatty liver. | |

| Streptozotocin-induced diabetic rats | 50 and 100 mg/kg | Oral | 60 days | Significantly reduced blood glucose levels (by 52.61% and 64.01%, respectively). | |

| Rat paw edema model | Not specified | Not specified | Not specified | Showed a comparable anti-inflammatory effect to aspirin. | |

| Rat pleurisy model | 75-150 mg/kg | Not specified | Not specified | Reduced exudate volume and inhibited prostaglandin production. |

Table 2: In Vitro Effects of this compound

| Cell Line | Treatment/Insult | Concentration | Duration | Key Findings | Reference |

| Differentiated SH-SY5Y cells | Amyloid-β (Aβ)₁₋₄₂ (25 µM) | 10, 25, 50 µM | Not specified | Statistically significant increase in cell survival at all concentrations compared to Aβ₁₋₄₂ alone. | |

| HepG2 liver cancer cells | - | 10, 25, 50 µM | Not specified | Induced reactive oxygen species (ROS) production, cell cycle arrest at the G₁ phase, and apoptosis. The IC50 for cytotoxic effects was 25 µM. | |

| 3T3-L1 adipocytes | - | 0-20 µM | 8 days | Inhibited lipid accumulation by reducing triglyceride accumulation and inhibited adipocyte differentiation. | |

| VK2/E6E7 and End1/E6E7 cells | - | 0-100 µM | 48 hours | Inhibited proliferation, induced oxidative stress, and induced apoptosis. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for investigating its neuroprotective properties.

Caption: Inhibition of pro-inflammatory signaling pathways by this compound.

Caption: General workflow for investigating the neuroprotective effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of this compound.

SH-SY5Y Cell Culture and Differentiation for Neuroprotection Studies

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.

-

Objective: To prepare differentiated SH-SY5Y cells with a mature neuronal phenotype for neuroprotection assays.

-

Materials:

-

SH-SY5Y cells (ATCC CRL-2266)

-

Complete Growth Medium: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM/F12 (1:1) supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (ATRA).

-

Tissue culture plates/flasks

-

-

Protocol:

-

Cell Maintenance: Culture undifferentiated SH-SY5Y cells in Complete Growth Medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂. Subculture the cells when they reach 80-90% confluency.

-

Seeding for Differentiation: Seed undifferentiated SH-SY5Y cells into the desired culture plates (e.g., 96-well plates for viability assays) at a density of 1 x 10⁴ cells/cm².

-

Adhesion: Allow the cells to adhere for 24 hours in Complete Growth Medium.

-

Initiation of Differentiation: After 24 hours, aspirate the Complete Growth Medium and replace it with Differentiation Medium containing 10 µM retinoic acid.

-

Differentiation Period: Culture the cells for 5-7 days in the Differentiation Medium, replacing the medium every 2-3 days, to allow for the development of a mature, neuron-like phenotype.

-

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Objective: To quantify the protective effect of this compound against a neurotoxic insult (e.g., Aβ₁₋₄₂) by measuring cell viability.

-

Materials:

-

Differentiated SH-SY5Y cells in a 96-well plate

-

This compound (DMF) stock solution

-

Neurotoxin (e.g., Aβ₁₋₄₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution).

-

Serum-free culture medium

-

-

Protocol:

-

Treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of DMF (e.g., 10, 25, 50 µM) for a specified period (e.g., 2 hours) before introducing the neurotoxin (e.g., 25 µM Aβ₁₋₄₂). Incubate for the desired exposure period (e.g., 24 hours).

-

MTT Addition: After the treatment period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Alternatively, add 10 µL of the 5 mg/mL MTT stock solution to each well containing 100 µL of medium.

-

Incubation: Incubate the plate at 37°C for 3-4 hours in a CO₂ incubator.

-

Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Agitation: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

-

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of reactive oxygen species using a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Objective: To determine if this compound can attenuate neurotoxin-induced oxidative stress by measuring intracellular ROS levels.

-

Materials:

-

Differentiated SH-SY5Y cells in a 96-well plate

-

This compound (DMF)

-

Oxidative stress inducer (e.g., H₂O₂)

-

DCFH-DA stock solution

-

Assay Buffer (e.g., PBS)

-

-

Protocol:

-

Cell Preparation: After treatment with DMF and/or an oxidative stress inducer, remove the media and wash the cells with assay buffer.

-

Probe Loading: Add 100 µL of the ROS labeling solution (e.g., 1X ROS Label diluted in assay buffer) to each well.

-

Incubation: Incubate the cells for 45-60 minutes at 37°C in the dark.

-

Washing: Remove the labeling solution and wash the cells with assay buffer to remove any excess probe.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm. The fluorescence intensity is proportional to the level of intracellular ROS.

-

In Vivo Model of Neuroinflammation and Memory Impairment

This protocol describes the induction of neuroinflammation and memory impairment in mice using lipopolysaccharide (LPS), a model used to evaluate the neuroprotective effects of compounds like DMF.

-

Objective: To assess the ability of this compound to prevent neuroinflammation-induced cognitive deficits in an animal model.

-

Materials:

-

Mice (e.g., C57BL/6J)

-

This compound (DMF)

-

Lipopolysaccharide (LPS)

-

Vehicle for administration (e.g., saline, corn oil)

-

Behavioral testing apparatus (e.g., Morris Water Maze)

-

ELISA kits for cytokine and Aβ measurement

-

-

Protocol:

-

Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

DMF Administration: Administer DMF orally at various doses (e.g., 10, 20, 40 mg/kg) daily for a period of 21 days. A control group should receive the vehicle.

-

LPS Induction: On days 18 through 21, induce neuroinflammation by intraperitoneally injecting LPS.

-

Behavioral Testing: Following the treatment period, conduct behavioral tests such as the Morris Water Maze to assess spatial learning and memory.

-

Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus). Homogenize the tissue and use ELISA kits to measure the levels of Aβ, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and BDNF.

-

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models, primarily through its potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways like NF-κB and MAPK, reduce pro-inflammatory cytokine levels, and potentially increase BDNF makes it a promising candidate for further investigation in the context of neurodegenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this compound. However, it is important to note that the current evidence is limited to preclinical studies, and further research, including clinical trials, is necessary to establish its efficacy and safety in humans.

References

In Vitro Anticancer Activity of 5,7-Dimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro anticancer activity of 5,7-Dimethoxyflavanone (5,7-DMF), a naturally occurring methylated flavonoid. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of action. The primary focus is on the compound's effects on the human liver cancer cell line, HepG2, as a representative model for its anticancer potential. Evidence suggests that 5,7-DMF induces cancer cell death through a multi-faceted approach involving the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[1] This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Quantitative Analysis of Anticancer Effects

The cytotoxic and antiproliferative effects of this compound have been quantitatively assessed against various cancer cell lines. The primary focus of this guide is on the well-documented activity against the HepG2 human liver cancer cell line.

Table 1: Cytotoxicity of this compound in HepG2 Cells

| Parameter | Value | Reference |

| IC50 (24h) | 25 µM | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

| Treatment Concentration (µM) | % of Cells in Sub-G1 Phase | % of Cells in G1 Phase | Reference |

| 0 (Control) | Not specified | Not specified | [2] |

| 10 | Marginally increased | Considerably increased | |

| 25 | Reasonably increased | Considerably increased | |

| 50 | Dramatically increased | Considerably increased |

An increase in the sub-G1 population is indicative of apoptotic cells with fragmented DNA. A significant increase in the G1 phase suggests a cell cycle arrest at this stage.

Table 3: Induction of Apoptosis and Related Markers by this compound in HepG2 Cells

| Parameter | Observation | Reference |

| DAPI Staining | Dose-dependent increase in condensed and fragmented nuclei | |

| Mitochondrial Membrane Potential (ΔΨm) | Significant reduction in a time-dependent manner | |

| Reactive Oxygen Species (ROS) Production | Significant increase in a time-dependent manner | |

| Colony Formation | Dose-dependent reduction in colony forming potential |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative analysis of this compound's anticancer activity.

Cell Culture

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Preparation: Treat HepG2 cells with this compound at the desired concentrations for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population, is determined using appropriate software.

DAPI Staining for Apoptosis

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe morphological changes in the nucleus characteristic of apoptosis.

-

Cell Treatment: Grow HepG2 cells on coverslips and treat with different concentrations of this compound for 24 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: After washing with PBS, stain the cells with DAPI solution (1 µg/mL) for 10 minutes in the dark.

-

Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Treatment: Treat HepG2 cells with this compound for the desired time.

-

Staining: Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes.

-

Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye Rhodamine 123 is used to assess changes in the mitochondrial membrane potential.

-

Cell Treatment: Treat HepG2 cells with this compound for the desired time.

-

Staining: Incubate the cells with Rhodamine 123 (5 µg/mL) at 37°C for 30 minutes.

-

Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the anticancer activity of this compound.

Caption: A general experimental workflow for in vitro analysis.

Caption: Proposed mechanism of this compound action.

Caption: Overview of modulated signaling pathways.

Conclusion

This compound demonstrates significant anticancer activity in vitro against the HepG2 liver cancer cell line. Its mechanism of action is multifaceted, involving the induction of oxidative stress, disruption of mitochondrial function, cell cycle arrest at the G1 phase, and ultimately, the induction of apoptosis. Furthermore, it has been shown to modulate key signaling pathways such as NF-κB and MAPK. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound as a novel anticancer agent. Future in vivo studies are warranted to validate these in vitro findings.

References

In-Depth Technical Guide on the Antioxidant Potential of 5,7-Dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone, a naturally occurring flavanone, has garnered significant interest for its potential therapeutic applications, including its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. While direct free radical scavenging activity data is still emerging, in vivo studies have demonstrated its capacity to enhance endogenous antioxidant defenses. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its antioxidant effects.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Among these, this compound stands out due to its unique structural features, which are believed to contribute to its bioactivity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound has shown promise in mitigating oxidative stress, primarily through the modulation of cellular signaling pathways that bolster the endogenous antioxidant defense systems.

In Vitro Antioxidant Activity

Currently, there is a notable lack of publicly available, peer-reviewed studies that report specific IC50 values for the direct radical scavenging activity of this compound in common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. This suggests that its primary antioxidant mechanism may not be direct free radical quenching but rather through the upregulation of cellular antioxidant mechanisms.

In Vivo Antioxidant Potential

In contrast to the limited in vitro data, in vivo studies have provided evidence for the antioxidant effects of this compound. A study in streptozotocin-induced diabetic rats demonstrated that oral administration of this compound led to a significant increase in the levels of non-enzymatic antioxidants.

Quantitative Data from In Vivo Studies

The following table summarizes the significant increases in plasma levels of non-enzymatic antioxidants in diabetic rats treated with this compound.

| Antioxidant | Dose of this compound | Percentage Increase vs. Diabetic Control |

| Glutathione (GSH) | 50 mg/kg | 12.5% |

| Vitamin E | 50 mg/kg | 25% |

| Vitamin C | 50 mg/kg | 90% |

| Ceruloplasmin | 50 mg/kg | 33% |

Data extracted from a study on streptozotocin-induced diabetic rats.

Modulation of Cellular Signaling Pathways

The antioxidant effects of many flavonoids are attributed to their ability to modulate signaling pathways that control the expression of antioxidant and cytoprotective genes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent protein synthesis. While the direct interaction of this compound with components of the Nrf2 pathway has not been fully elucidated, its ability to increase endogenous antioxidant levels strongly suggests a modulatory role in this pathway.

Caption: Proposed mechanism of Nrf2 activation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used to evaluate antioxidant potential. It is important to note that specific parameters may vary between laboratories and should be optimized accordingly.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

Add a defined volume of the sample or control to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

Add a small volume of the sample or control to the wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular context.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other peroxyl radical initiator

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Remove the medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and DCFH-DA for a specified incubation period (e.g., 1 hour).

-

Wash the cells with PBS to remove extracellular compounds.

-

Add AAPH to induce oxidative stress.

-

Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

The CAA value is calculated as the percentage of inhibition of fluorescence in treated cells compared to control cells. The EC50 value (the concentration required to provide 50% antioxidant effect) can be determined.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

This compound demonstrates notable antioxidant potential, primarily through the enhancement of endogenous antioxidant defense mechanisms rather than direct radical scavenging. The in vivo data in diabetic models is promising and suggests a therapeutic potential for conditions associated with oxidative stress. However, to fully elucidate its antioxidant capabilities, further research is warranted. Specifically, future studies should focus on:

-

Determining the in vitro radical scavenging activity of purified this compound to ascertain its direct antioxidant capacity.

-

Investigating the specific molecular interactions of this compound with the components of the Nrf2 signaling pathway to confirm its mechanism of action.

-

Quantifying the effects of this compound on the expression and activity of key antioxidant enzymes , such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Conducting further in vivo studies in various models of oxidative stress-related diseases to validate its therapeutic efficacy.

A deeper understanding of the antioxidant properties of this compound will be instrumental in advancing its development as a potential therapeutic agent for a range of human diseases.

5,7-Dimethoxyflavanone: A Technical Guide for Researchers

CAS Number: 1036-72-2

This technical guide provides an in-depth overview of 5,7-Dimethoxyflavanone, a naturally occurring flavanone with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive chemical data, detailed experimental protocols, and insights into its biological activities and associated signaling pathways.

Chemical and Physical Data

This compound, a derivative of flavanone, is characterized by the presence of two methoxy groups at the 5 and 7 positions of the A ring. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1036-72-2 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| IUPAC Name | 5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | [1] |

| Synonyms | 5,7-Dimethoxy-2-phenyl-chroman-4-one | [1] |

| Appearance | Solid | |

| Melting Point | 115-117 °C | |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in Chloroform and Ethyl Acetate. | |

| SMILES | COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| InChI | InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| InChIKey | IAFBOKYTDSDNHV-UHFFFAOYSA-N |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding chalcone, 2'-hydroxy-4',6'-dimethoxychalcone.

Materials:

-

2'-hydroxy-4',6'-dimethoxychalcone

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethanol

-

Water

-

Hexane

-

Reaction flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve 2'-hydroxy-4',6'-dimethoxychalcone (1.0 mmol) in DMSO (2-5 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of iodine (8 mol%).

-

Gently reflux the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate.

-

Stir the mixture to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with water and then with hexane.

-

Recrystallize the crude product from an ethanol-water mixture (1:1 v/v) to obtain pure this compound.

Protocol 2: Isolation and Purification of this compound from Kaempferia parviflora

This protocol details the extraction and purification of this compound from the rhizomes of Kaempferia parviflora (black ginger).

Materials:

-

Dried and powdered rhizomes of Kaempferia parviflora

-

95% Ethanol

-

Maceration container

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Extraction:

-

Macerate the powdered Kaempferia parviflora rhizomes in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 7 days at room temperature, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).

-

Evaporate the solvent from the combined fractions to yield purified this compound.

-

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (dissolved in DMSO)

-

TNF-α (or another NF-κB activator)

-

Dual-luciferase reporter assay system

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the transfected cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

-

Determine the inhibitory effect of this compound by comparing the fold induction in the treated groups to the TNF-α-stimulated control group.

-

Protocol 4: Western Blot for MAPK Pathway Activation

This protocol describes the assessment of the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) in response to treatment with this compound.

Materials:

-

RAW 264.7 macrophages (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

LPS (Lipopolysaccharide) for stimulation

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 80-90% confluency.

-

Pre-treat the cells with desired concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to 1 hour.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDC membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-